Ethyl 2-(6-cyanopyridin-3-yl)acetate
Description
Ethyl 2-(6-cyanopyridin-3-yl)acetate is a pyridine derivative characterized by an ethyl ester group at the 3-position and a cyano substituent at the 6-position of the pyridine ring. The cyano group enhances polarity and may impact binding interactions in biological or catalytic systems, while the ethyl ester contributes to lipophilicity and metabolic stability .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 2-(6-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)5-8-3-4-9(6-11)12-7-8/h3-4,7H,2,5H2,1H3 |
InChI Key |
DGZHTBYWQDLSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-cyanopyridin-3-yl)acetate typically involves the reaction of 6-cyanopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-cyanopyridin-3-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-(6-cyanopyridin-3-yl)acetic acid.
Reduction: 2-(6-aminopyridin-3-yl)acetate
Scientific Research Applications
Ethyl 2-(6-cyanopyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(6-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ethyl 2-(6-cyanopyridin-3-yl)acetate, we compare it to structurally related compounds, focusing on substituent effects, synthetic pathways, and applications. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Comparative Insights:
Substituent Effects: Cyano vs. Ester Chain: Methyl esters (e.g., Mthis compound) exhibit lower lipophilicity (logP) compared to ethyl esters, affecting membrane permeability and metabolic degradation .
Structural Diversity :
- Heterocyclic Systems : Compounds like Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate incorporate dual heterocycles (pyridine + triazole), broadening applications in agrochemistry due to enhanced target specificity .
- Benzofuran Derivatives : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate demonstrates distinct crystal packing via π-π interactions and C–H⋯O hydrogen bonds, unlike pyridine-based esters, which may lack such stabilization .
Applications: Pharmaceutical Intermediates: Ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate (CAS 902837-55-2) is used in drug synthesis, suggesting similar utility for the cyano analog in kinase inhibitor or antimicrobial agent development . Agrochemicals: Chloropyridinyl acetates (e.g., Ethyl 6-Chloropyridine-3-acetate) are precursors in neonicotinoid insecticides, whereas cyano-substituted analogs may offer improved resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
